molecular formula C21H24ClN5O2S B10988084 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-{[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethanone

1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-{[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethanone

Cat. No.: B10988084
M. Wt: 446.0 g/mol
InChI Key: ALFVPOBMPUTKNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-2-[(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-1-ethanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chlorophenyl group, a hydroxypiperidine ring, and a triazolopyridazine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-[(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-1-ethanone involves multiple steps, starting with the preparation of the key intermediates. One common approach includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine to form the triazolopyridazine core

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic route to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-2-[(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-1-ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to modify the triazolopyridazine ring.

    Substitution: Halogen substitution reactions can occur at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the triazolopyridazine ring can produce various reduced derivatives.

Scientific Research Applications

1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-2-[(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-1-ethanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-[(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-4-hydroxypiperidine: Shares the chlorophenyl and hydroxypiperidine groups but lacks the triazolopyridazine moiety.

    3-Isopropyl[1,2,4]triazolo[4,3-b]pyridazine: Contains the triazolopyridazine core but lacks the chlorophenyl and hydroxypiperidine groups.

Uniqueness

1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-2-[(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-1-ethanone is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H24ClN5O2S

Molecular Weight

446.0 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone

InChI

InChI=1S/C21H24ClN5O2S/c1-14(2)20-24-23-17-7-8-18(25-27(17)20)30-13-19(28)26-11-9-21(29,10-12-26)15-3-5-16(22)6-4-15/h3-8,14,29H,9-13H2,1-2H3

InChI Key

ALFVPOBMPUTKNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)SCC(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.